molecular formula C10H9ClF3N B13536014 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13536014
M. Wt: 235.63 g/mol
InChI Key: ATXDMFMDLLKCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H9ClF3N. This compound features a cyclopropane ring attached to an amine group and a phenyl ring substituted with chlorine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of phenyl derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-[3-chloro-4-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9ClF3N/c11-8-3-5(6-4-9(6)15)1-2-7(8)10(12,13)14/h1-3,6,9H,4,15H2

InChI Key

ATXDMFMDLLKCPB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.